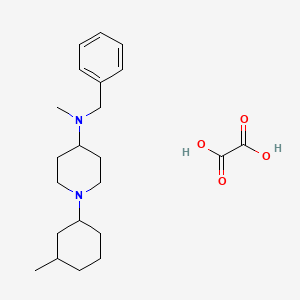![molecular formula C20H29ClN2O4 B3974526 1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974526.png)
1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a novel compound that has gained significant attention in scientific research. This compound belongs to the class of azepane derivatives and has been found to possess potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed that the compound acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is implicated in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has significant effects on the biochemical and physiological processes of the brain. The compound has been found to modulate the release of dopamine and other neurotransmitters, which is believed to be responsible for its therapeutic effects. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate is its high selectivity for the dopamine D3 receptor. This makes it an ideal tool for studying the role of this receptor in neurological and psychiatric disorders. However, the compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
The potential therapeutic applications of 1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate are vast and varied. Future research could focus on the development of more potent and selective compounds based on this scaffold. Additionally, the compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a novel compound that has significant potential for the treatment of neurological and psychiatric disorders. The compound's high selectivity for the dopamine D3 receptor makes it an ideal tool for studying the role of this receptor in disease. Further research is needed to fully understand the compound's mechanism of action and to develop more potent and selective derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant activity against a range of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been found to possess analgesic and anti-inflammatory properties.
Propiedades
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHTYJCNWALGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3974448.png)
![N-[(2S*,4R*,6S*)-2-(2-butyl-1H-imidazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3974459.png)

![N-{[(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3974484.png)
![17-(3-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3974492.png)
![N-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3974494.png)

amino]butan-1-ol](/img/structure/B3974503.png)
![1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
![2-[(2-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974505.png)
![5-oxo-1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3974509.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3974516.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2,5-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B3974520.png)
![2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3974534.png)